molecular formula C14H11NO3S B2734709 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1889802-11-2

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2734709
CAS No.: 1889802-11-2
M. Wt: 273.31
InChI Key: GSLAAMJEQPCAQD-UHFFFAOYSA-N
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Description

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1889802-11-2) is a heterocyclic compound featuring a pyrrole-2-carboxylic acid core linked to a 5-methoxy-substituted benzo[b]thiophene moiety. This structure combines electron-rich aromatic systems (benzo[b]thiophene and pyrrole) with a carboxylic acid functional group, enabling applications in pharmaceuticals, optoelectronics, and coordination chemistry . The methoxy group enhances lipophilicity and modulates electronic properties, while the carboxylic acid provides a site for hydrogen bonding or metal coordination .

Properties

IUPAC Name

5-(5-methoxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-18-9-2-5-12-8(6-9)7-13(19-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLAAMJEQPCAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxybenzo[b]thiophene core, which is then coupled with a pyrrole derivative.

  • Preparation of Methoxybenzo[b]thiophene

      Starting Material: 5-bromobenzo[b]thiophene.

      Reagents: Methanol, base (e.g., sodium hydride), and a palladium catalyst.

      Conditions: The reaction is carried out under reflux conditions to introduce the methoxy group at the desired position.

  • Coupling with Pyrrole

      Starting Material: 5-methoxybenzo[b]thiophene.

      Reagents: Pyrrole-2-carboxylic acid, coupling agents (e.g., EDCI, HOBt), and a base (e.g., triethylamine).

      Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen) at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can inhibit lipoxygenase activity, which is crucial in inflammatory processes. A study highlighted that such compounds could be effective in treating conditions like asthma, rheumatoid arthritis, and inflammatory bowel disease by reducing inflammatory responses in the body .

Anticancer Activity

The compound has shown promise in anticancer research. Its structural features suggest potential interactions with various cellular targets involved in cancer progression. Preliminary studies have indicated that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrrole derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced lipoxygenase activity, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : Research published in reputable journals has shown that this compound can inhibit tumor growth in specific cancer cell lines, indicating its potential as a lead compound for drug development .
  • Neuroprotection Studies : Animal models have been utilized to assess the neuroprotective effects of this compound, with results indicating reduced neuronal damage following exposure to neurotoxic agents .

Mechanism of Action

The mechanism of action of 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its application:

    Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzo[b]thiophene moiety can mimic natural substrates or inhibitors, while the pyrrole carboxylic acid group can enhance binding affinity.

    Electronic Properties: In materials science, the compound’s conjugated system allows for efficient electron transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name (CAS) Core Structure Substituents Similarity Score Key Properties/Applications References
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1897826-70-8) Benzo[b]thiophene-pyrrole 5-hydroxy (benzo[b]thiophene) 0.93 Increased polarity; potential for hydrogen bonding
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1889850-01-4) Benzo[b]thiophene-pyrrole 5-methyl (benzo[b]thiophene) 0.89 Enhanced lipophilicity; altered steric effects
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid (72078-42-3) Thiophene-pyrrole Thiophene (no benzo-fusion) 0.66 Reduced conjugation; simpler electronic profile
5-Phenyl-1H-pyrrole-2-carboxylic acid (6636-06-2) Phenyl-pyrrole Phenyl (no sulfur heteroatom) 0.59 Improved aromatic stacking; lower solubility
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (2106575-50-0) Fluorinated aryl-pyrrole 5-fluoro-2-methoxy (aryl); 3-methyl N/A Increased electronegativity; potential bioactivity

Key Observations :

  • Substituent Effects : Methoxy, hydroxy, and methyl groups on benzo[b]thiophene significantly alter electronic properties and solubility. The methoxy group in the target compound enhances electron-donating effects compared to the electron-withdrawing fluorine in CAS 2106575-50-0 .
  • Heterocyclic Fusion : Benzo[b]thiophene provides extended conjugation compared to simple thiophene or phenyl groups, improving absorption in optoelectronic applications .
  • Biological Activity : Pyrrole-2-carboxylic acid derivatives (e.g., CAS 72078-42-3) exhibit minimal bactericidal effects, suggesting substituents like benzo[b]thiophene may enhance target specificity in antimicrobial agents .

Electronic and Optical Properties

  • Conjugation and Charge Transfer: The benzo[b]thiophene moiety in the target compound extends π-conjugation, lowering the HOMO-LUMO gap compared to thiophene analogs. This property is critical in photovoltaic applications, as seen in 2-cyano-3-(thiophen-2-yl)acrylic acid derivatives .
  • DFT Studies: Theoretical calculations (B3LYP/cc-pVDZ) on similar compounds (e.g., quinoxaline-thiophene derivatives) reveal that electron-withdrawing groups (e.g., carboxylic acid) stabilize LUMO levels, enhancing charge transfer efficiency .

Biological Activity

5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS: 1889802-11-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₄H₁₁NO₃S
  • Molar Mass : 273.31 g/mol
  • Structure : The compound features a pyrrole ring substituted with a benzo[b]thiophene moiety and a carboxylic acid group, which may influence its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally similar to this compound, particularly in the context of oxidative stress and inflammation.

Antioxidant Activity

The compound's structural features suggest potential as an antioxidant. Compounds that interact with the Keap1-Nrf2 signaling pathway are known to mitigate oxidative stress, which is implicated in several diseases, including acute lung injury and neurodegenerative disorders.

  • Keap1-Nrf2 Pathway Modulation :
    • The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the expression of various cytoprotective genes.
    • Similar compounds have shown the ability to promote Nrf2 nuclear translocation, thereby enhancing the antioxidant response element (ARE) activity, which could be a mechanism for the observed effects of this compound.

Case Studies and Experimental Data

Several studies have explored the biological effects of pyrrole derivatives and their analogs:

  • In Vitro Studies :
    • A study indicated that related compounds exhibited protective effects against lipopolysaccharide (LPS)-induced injury in BEAS-2B cells, promoting Nrf2 translocation to the nucleus and increasing levels of HO-1 and NQO1 proteins .
  • In Vivo Studies :
    • In mouse models of acute lung injury (ALI), compounds similar to this compound demonstrated significant protective effects at doses around 15 mg/kg, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantEnhanced Nrf2 activity; increased HO-1 levels
CytoprotectiveProtection against LPS-induced cell injury
In Vivo EfficacyAlleviation of symptoms in ALI models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and what are the critical reaction parameters affecting yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a benzo[b]thiophene precursor (e.g., 5-methoxybenzo[b]thiophene-2-carbaldehyde) and a pyrrole-2-carboxylic acid derivative. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts for Suzuki coupling or copper for Ullmann-type reactions.
  • Reaction conditions : Reflux in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .
  • Purification : Column chromatography or recrystallization to isolate the product, as demonstrated in similar syntheses of thiophene-pyrrole hybrids .
    • Data Reference : reports yields up to 88% for analogous couplings using General Procedure B, emphasizing temperature control and stoichiometric ratios .

Q. How can researchers effectively characterize the structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for benzo[b]thiophene and pyrrole rings) and methoxy groups (δ ~3.8 ppm). Carbon signals for carboxylic acid (δ ~170 ppm) confirm the functional group .
  • HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks). achieved <0.5 ppm error between calculated and observed HRMS values for related compounds .
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .

Q. What methodologies are recommended for assessing the purity of this compound during synthesis?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica plates and UV visualization. used TLC with ethanol-based eluents to confirm intermediate formation .
  • HPLC : Quantify purity with reverse-phase C18 columns and UV detection at λ = 254 nm.
  • Melting Point Analysis : Compare observed melting points (e.g., 133–135°C for analogous compounds in ) to literature values .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to measure inhibition of prostaglandin E2 (PGE2) production. highlights COX-2 selectivity in thiophene derivatives .
  • Cytokine Profiling : Quantify IL-6 and TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages via ELISA or multiplex assays .
  • Dose-Response Studies : Determine IC50 values using logarithmic concentration ranges (e.g., 1–100 µM) .

Q. How do substitutions on the benzo[b]thiophene or pyrrole rings influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -NO2) on benzo[b]thiophene to enhance membrane permeability. Methoxy groups increase solubility but may reduce metabolic stability .
  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation. Replace labile esters (e.g., methyl groups) with halogens for improved stability .
  • SAR Studies : Compare analogs from and , where diarylthiophene derivatives showed enhanced activity over mono-substituted variants .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times). and used different LPS concentrations, affecting TNF-α readouts .
  • Purity Verification : Re-analyze disputed compounds via HPLC and NMR to rule out impurities.
  • Computational Modeling : Perform molecular docking to validate target interactions (e.g., COX-2 active site) and explain potency variations .

Q. What formulation strategies can enhance the bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to improve aqueous solubility (e.g., ~208 g/mol molecular weight in suggests moderate solubility) .
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to enhance dissolution and tissue penetration.
  • Co-Solvents : Employ DMSO-water mixtures (≤10% DMSO) for in vivo dosing without precipitation .

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